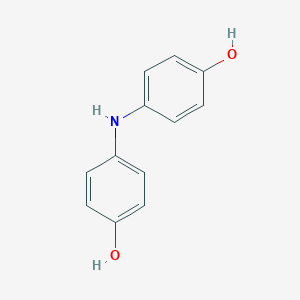

4,4'-Iminodiphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxyanilino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-11-5-1-9(2-6-11)13-10-3-7-12(15)8-4-10/h1-8,13-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUPBAWWCPVHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061945 | |

| Record name | Phenol, 4,4'-iminobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1752-24-5 | |

| Record name | 4,4′-Dihydroxydiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1752-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4'-iminobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001752245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-iminobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4,4'-iminobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-iminodiphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOL, 4,4'-IMINOBIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT5H6Q4HYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminophenol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenol (p-aminophenol) is a crucial aromatic organic compound featuring both an amino group (-NH2) and a hydroxyl group (-OH) substituted at the para (1,4) positions on a benzene ring. This arrangement confers a unique combination of chemical reactivity and physical properties, making it a vital intermediate in a wide array of industrial applications, most notably in the pharmaceutical sector as a precursor to widely used analgesics.[1][2] Its utility also extends to the dye industry, photographic development, and as a corrosion inhibitor.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and significant applications of 4-aminophenol, with a particular focus on its relevance to drug development.

Chemical Structure and Identification

The chemical structure of 4-aminophenol consists of a benzene ring with an amino group and a hydroxyl group located opposite to each other. This para-substitution is key to its chemical properties and reactivity.

Systematic and Other Names:

Molecular Identifiers:

-

Molecular Formula: C₆H₇NO[1]

-

SMILES: Nc1ccc(O)cc1[1]

-

InChI: 1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2[1]

-

InChIKey: PLIKAWJENQZMHA-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of 4-aminophenol are summarized in the tables below, providing a ready reference for laboratory and industrial applications.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 109.13 g/mol | [6] |

| Appearance | White or reddish-yellow crystalline powder | [5] |

| Melting Point | 185-189 °C | [6] |

| Boiling Point | 284 °C | [1] |

| Density | 1.13 g/cm³ | [2] |

| Solubility in water | Slightly soluble | [6] |

Solubility in Various Solvents

| Solvent | Solubility | Reference(s) |

| Toluene | Slightly soluble | [5] |

| Diethyl ether | Slightly soluble | [5] |

| Ethanol | Slightly soluble | [5] |

| Cold water | Slightly soluble | [5] |

| Acetonitrile | Soluble | [5] |

| Ethyl acetate | Soluble | [5] |

| Acetone | Soluble | [5] |

| Hot water | Soluble | [5] |

| Dimethylsulfoxide (DMSO) | Very soluble | [1] |

Acidity and Basicity

| Property | Value | Reference(s) |

| pKa (amino group) | 5.48 | [1] |

| pKa (phenolic group) | 10.30 | [1] |

Synthesis of 4-Aminophenol

Several methods are employed for the industrial synthesis of 4-aminophenol. The classical and modern approaches are outlined below.

Experimental Protocol: Synthesis via Reduction of 4-Nitrophenol

A common laboratory and industrial method for the synthesis of 4-aminophenol is the reduction of 4-nitrophenol.

Materials:

-

4-Nitrophenol

-

Iron filings (or other reducing agents like Tin(II) chloride)

-

Hydrochloric acid (or acetic acid)

-

Sodium carbonate (for neutralization)

-

Suitable solvent (e.g., water, ethanol)

Procedure:

-

A mixture of 4-nitrophenol and water is placed in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Iron filings are added to the mixture.

-

A small amount of hydrochloric acid is added to initiate the reaction.

-

The mixture is heated under reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled, and the excess iron is removed by filtration.

-

The filtrate is neutralized with a solution of sodium carbonate, which precipitates the crude 4-aminophenol.

-

The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from hot water or a suitable organic solvent.

A more modern and environmentally friendly approach involves the catalytic hydrogenation of nitrobenzene.[7] This process typically uses a noble metal catalyst and is conducted in an acidic medium.[7]

Applications in Drug Development

4-Aminophenol is a cornerstone intermediate in the pharmaceutical industry, primarily due to its role in the synthesis of paracetamol (acetaminophen).[1][2]

Synthesis of Paracetamol

The most significant application of 4-aminophenol in drug development is its use as the direct precursor to paracetamol. The synthesis involves the acylation of the amino group of 4-aminophenol.

Reaction: 4-Aminophenol reacts with acetic anhydride to form paracetamol and acetic acid as a byproduct.

Caption: Synthesis of Paracetamol from 4-Aminophenol.

Precursor for Other Pharmaceuticals

Beyond paracetamol, 4-aminophenol serves as a building block for a variety of other active pharmaceutical ingredients (APIs).[8] Its derivatives have been investigated for a range of biological activities, including:

-

Anticancer agents: Some derivatives of 4-aminophenol have shown potential as anticancer agents.[9]

-

Antimicrobial agents: Schiff base derivatives of 4-aminophenol have demonstrated broad-spectrum antimicrobial activity.[10][11]

-

Anti-inflammatory and Analgesic drugs: Novel derivatives are being explored as safer analogues to paracetamol with potential anti-inflammatory and analgesic properties.[12]

-

Oncology Drugs: It is a key ingredient in the development of certain cancer therapies, such as the tyrosine kinase inhibitor Cabozantinib.[13]

Biological Activity and Signaling Pathways

While 4-aminophenol itself is primarily a chemical intermediate, its metabolites and derivatives exhibit significant biological effects. The metabolic pathway of 4-aminophenol in some microorganisms involves its conversion to 1,4-benzenediol and subsequently to 1,2,4-trihydroxybenzene before the aromatic ring is cleaved.[14]

In the context of drug action, the metabolism of paracetamol, for which 4-aminophenol is a precursor, is of great importance. One of the minor but highly reactive metabolites of paracetamol is N-acetyl-p-benzoquinone imine (NAPQI). In cases of overdose, this metabolite can cause severe liver damage. Understanding the metabolic pathways of paracetamol and its precursors is crucial for developing safer analgesics.

Recent research has also explored the direct biological activities of 4-aminophenol derivatives. For instance, certain Schiff base derivatives have been shown to interact with DNA, suggesting potential applications as anticancer agents.[10][11]

Caption: Workflow for Synthesis and Biological Evaluation.

Experimental Protocols for Analysis

Accurate quantification of 4-aminophenol, especially as an impurity in pharmaceutical formulations, is critical.

Experimental Protocol: Quantification by Surface-Enhanced Raman Scattering (SERS)

This protocol outlines a method for the quantitative determination of 4-aminophenol in a paracetamol-based pharmaceutical formulation.[15]

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium citrate dihydrate

-

The pharmaceutical formulation containing paracetamol

-

4-Aminophenol standard

-

Aggregating agent (e.g., NaCl)

-

High-purity water

Procedure:

-

Synthesis of Silver Nanoparticles (AgNPs): Prepare citrate-reduced silver nanoparticles by the Lee-Meisel method. This involves the reduction of silver nitrate with sodium citrate in boiling water.[15]

-

Sample Preparation:

-

Prepare a stock solution of the pharmaceutical formulation by dissolving a known amount in high-purity water.

-

Prepare a series of standard solutions of 4-aminophenol.

-

For analysis, mix a specific volume of the sample or standard solution with the synthesized AgNPs colloid and an aggregating agent to induce aggregation and enhance the Raman signal.

-

-

SERS Measurement:

-

Acquire the SERS spectra of the prepared samples using a Raman spectrometer with an appropriate laser excitation wavelength.

-

Record the intensity of a characteristic Raman band of 4-aminophenol.

-

-

Quantification:

-

Use a calibration method, such as the standard addition method, to quantify the concentration of 4-aminophenol in the pharmaceutical formulation.[15] This involves spiking the sample with known concentrations of the 4-aminophenol standard and measuring the corresponding increase in the SERS signal.

-

Conclusion

4-Aminophenol is a molecule of immense industrial and scientific importance. Its simple yet versatile structure makes it an indispensable precursor in the synthesis of numerous valuable compounds, most notably the widely used drug paracetamol. For researchers and professionals in drug development, a thorough understanding of the properties, synthesis, and reactivity of 4-aminophenol is essential for the innovation of new therapeutic agents and the optimization of existing manufacturing processes. The ongoing research into its derivatives continues to open new avenues for its application in medicine and beyond.

References

- 1. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. 4-Aminophenol: Applications and Toxicology_Chemicalbook [chemicalbook.com]

- 4. kajay-remedies.com [kajay-remedies.com]

- 5. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Aminophenol = 98 123-30-8 [sigmaaldrich.com]

- 7. 4-Aminophenol synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. Antioxidant and anticancer activities of novel p-alkylaminophenols and p-acylaminophenols (aminophenol analogues) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. kajay-remedies.com [kajay-remedies.com]

- 14. The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of 4-aminophenol in a pharmaceutical formulation using surface enhanced Raman scattering: from development to method validation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4,4'-Iminodiphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,4'-Iminodiphenol. Due to the limited availability of published experimental spectra for this specific compound in public databases, this document focuses on providing detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data applicable to this compound and similar aromatic compounds. These protocols are intended to serve as a foundational methodology for researchers undertaking the synthesis and characterization of this molecule.

Introduction to this compound

This compound, also known as 4,4'-dihydroxydiphenylamine or bis(4-hydroxyphenyl)amine, is an aromatic organic compound. Its structure consists of two phenol rings linked by an amine group. This structure suggests potential applications in polymer chemistry, as an antioxidant, and as an intermediate in the synthesis of dyes and pharmaceuticals. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of synthesized this compound.

Spectroscopic Data (Predicted)

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to aromatic protons on the phenol rings, a broad singlet for the N-H proton, and a broad singlet for the O-H protons. The aromatic protons would likely appear as doublets due to symmetry. |

| ¹³C NMR | Signals for the four distinct types of carbon atoms in the aromatic rings (C-O, C-N, and two types of C-H). |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad), N-H stretching, C-N stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry (EI) | A molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₁₁NO₂), and fragmentation patterns typical of aromatic amines and phenols. |

Experimental Protocols

The following sections detail generalized experimental procedures for obtaining high-quality NMR, IR, and MS spectra for a solid aromatic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

3.1.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are good starting points due to the presence of hydroxyl and amine groups.

-

Concentration: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication can aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool in the pipette during transfer.

3.1.2. Instrument Setup and Data Acquisition

-

Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth using a gauge. Place the sample in the NMR spectrometer.

-

Locking: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to obtain sharp spectral lines.

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.

-

Acquisition Parameters:

-

¹H NMR: Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm). A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR: A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans is necessary.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum. This involves phasing, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane - TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

3.2.1. Sample Preparation (KBr Pellet Method)

-

Grinding: Grind a small amount (1-2 mg) of the solid sample with a clean agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the ground sample and mix thoroughly.

-

Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

3.2.2. Instrument Setup and Data Acquisition

-

Background Scan: Record a background spectrum of the empty sample compartment to subtract interferences from atmospheric water and carbon dioxide.

-

Sample Scan: Place the sample holder with the KBr pellet into the spectrometer and acquire the sample spectrum.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.

3.3.1. Sample Introduction

-

Direct Insertion Probe: For solid samples, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the tip of the probe.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph for separation prior to mass analysis. The sample is first dissolved in a suitable volatile solvent.

3.3.2. Instrument Setup and Data Acquisition

-

Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other detector records the abundance of each ion.

-

Data Acquisition: The mass spectrometer scans a range of m/z values to generate a mass spectrum, which is a plot of ion intensity versus m/z.

3.3.3. Data Analysis

-

Molecular Ion: Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For compounds containing an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass.

-

Fragmentation Pattern: Analyze the fragmentation pattern to gain structural information. Aromatic amines often show a strong molecular ion peak and characteristic losses.

Conclusion

While specific experimental spectroscopic data for this compound is not readily found in the public domain, this guide provides robust, generalized protocols for its characterization using NMR, IR, and MS techniques. By following these methodologies, researchers can confidently obtain the necessary data to confirm the structure and purity of synthesized this compound, enabling further investigation into its properties and potential applications.

4,4'-Iminodiphenol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4'-Iminodiphenol (CAS Number: 1752-24-5), a key organic compound with applications in various scientific fields, including as an antioxidant and a building block in organic synthesis. This document details its chemical identity, physicochemical properties, and provides insights into its synthesis and analytical characterization. Furthermore, it explores the antioxidant mechanism of the broader class of diphenylamines and discusses their potential relevance in drug discovery and development.

Chemical Identity and Properties

This compound, also known as 4,4'-dihydroxydiphenylamine, is an aromatic organic compound. Its core structure consists of two phenol rings linked by an amine group.

Molecular Formula: C₁₂H₁₁NO₂

CAS Number: 1752-24-5

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 201.22 g/mol | N/A |

| Appearance | Solid (form may vary) | N/A |

| Solubility | Information not readily available. Generally, diphenylamine derivatives exhibit solubility in organic solvents. | N/A |

Note: Detailed experimental data on properties like melting point, boiling point, and pKa for this compound are not widely available in the public domain. Researchers should determine these properties experimentally as needed.

Synthesis of this compound

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

A potential route to synthesize this compound is the reaction of p-aminophenol with a p-halophenol (e.g., 4-bromophenol or 4-iodophenol) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.

General Experimental Protocol for Buchwald-Hartwig Amination

The following is a generalized protocol that would require optimization for the specific synthesis of this compound.

-

Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), the phosphine ligand (e.g., BINAP), and the base (e.g., sodium tert-butoxide).

-

Addition of Reactants: Add p-aminophenol, p-halophenol, and a suitable anhydrous solvent (e.g., toluene or dioxane).

-

Reaction Conditions: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the necessary duration (monitored by TLC or LC-MS).

-

Work-up: After completion, cool the reaction mixture, dilute it with a suitable organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H and O-H protons. The ¹³C NMR spectrum will show the resonances for the different carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups. Key expected absorptions include N-H stretching, O-H stretching, and C-N stretching, as well as bands characteristic of the aromatic rings.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 201.22.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to assess the purity of this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would be a suitable starting point for method development.

-

Gas Chromatography (GC): GC analysis, likely requiring derivatization of the polar hydroxyl and amine groups, can also be used for purity assessment.

Biological Activity and Relevance in Drug Development

Diphenylamine derivatives, as a class of compounds, are known for their antioxidant properties. This activity is relevant to drug development, as oxidative stress is implicated in a wide range of diseases.

Antioxidant Mechanism of Diphenylamines

The antioxidant activity of diphenylamines, including this compound, is primarily attributed to the hydrogen-donating ability of the N-H group. The mechanism involves the scavenging of free radicals, thereby interrupting the propagation of oxidative chain reactions.

Caption: General antioxidant mechanism of diphenylamines.

The resulting diphenylamine radical is resonance-stabilized over the two aromatic rings, which makes it less reactive and less likely to initiate further oxidative reactions.

Potential Applications in Drug Discovery

The antioxidant properties of diphenylamine derivatives make them interesting scaffolds for the development of drugs targeting diseases associated with oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and cancer. Further research into the specific biological activities of this compound and its derivatives could uncover novel therapeutic applications.

Conclusion

This compound is a valuable compound for researchers in organic synthesis and medicinal chemistry. This guide provides a foundational understanding of its properties, potential synthetic routes, and analytical methods. While specific experimental data is limited in the public domain, the general principles outlined here offer a strong starting point for further investigation and application of this versatile molecule. The exploration of its biological activities, particularly as an antioxidant, may pave the way for its use in the development of new therapeutic agents.

Health and safety datasheet for 4,4'-Iminodiphenol

An In-depth Technical Guide to the Health and Safety of 4,4'-Iminodiphenol

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Limited data is available regarding the specific physicochemical properties of this compound. It is known to be an organic compound that can act as an antioxidant and a stabilizer, particularly in rubber and plastics. It is also used in the development of dyes, pigments, and other specialty chemicals[1]. The compound is soluble in organic solvents but has restricted solubility in water[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1752-24-5 | [1] |

| Synonyms | 4,4'-dihydroxydiphenylamine, 4,4'-Iminobis[phenol], 4-(4-Hydroxyanilino)phenol, Bis(4-hydroxyphenyl)amine | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Toxicological Information

Detailed toxicological studies on this compound are not widely available. Much of the search results incorrectly identified information for 4-Aminophenol. Therefore, specific LD50, LC50, and information on carcinogenicity, mutagenicity, or reproductive toxicity for this compound cannot be provided at this time. One study on a related compound, 4-hydroxydiphenylamine (4-HDPA), which is a transformation product of another chemical, indicated a 96-hour median lethal concentration (LC50) of 339 µg/L in the mayfly, Neocloeon triangulifer[2]. However, it is crucial to note that this is not the same compound and this data should not be used to infer the toxicity of this compound.

Hazard Identification and GHS Classification

A specific Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for this compound is not available in the searched resources. For a related compound, 4,4'-dimethoxydiphenylamine, it is noted that it may be sensitive to prolonged exposure to air and is insoluble in water[3]. While this does not directly apply to this compound, it suggests that similar diphenylamine compounds may have stability concerns.

Safe Handling and Storage

Given the lack of specific data, general prudent laboratory practices for handling chemical compounds of unknown toxicity should be strictly followed.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, well-ventilated area.

-

Protect from air and light, as related compounds can be sensitive to these conditions[3].

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including:

-

Safety glasses with side shields or goggles.

-

Chemical-resistant gloves (type and thickness to be determined based on the specific solvent used and duration of contact).

-

A lab coat or other protective clothing.

-

In case of insufficient ventilation, wear suitable respiratory equipment.

-

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound were not found in the performed searches. Standard OECD guidelines for toxicity testing would be the recommended starting point for any new safety evaluation.

Signaling Pathways

Information regarding specific signaling pathways affected by this compound is not available in the public domain based on the conducted searches.

Visualizations

General Laboratory Handling Workflow for Chemicals of Unknown Toxicity

Caption: General workflow for handling chemicals with limited safety information.

There is a significant lack of comprehensive health and safety information for this compound in the public domain. Researchers, scientists, and drug development professionals are strongly advised to exercise extreme caution when handling this compound. A thorough risk assessment should be conducted, and all work should be performed under the guidance of established safety protocols for compounds of unknown toxicity. It is imperative to obtain a manufacturer- or supplier-specific Safety Data Sheet and consult with safety professionals before commencing any work with this compound.

References

- 1. CAS 1752-24-5: 4,4′-Dihydroxydiphenylamine | CymitQuimica [cymitquimica.com]

- 2. Acute Toxicity of 4-hydroxydiphenylamine (4-HDPA) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPDQ), transformation products of 6PPD, to early instars of the mayfly, Neocloeon triangulifer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4,4'-DIMETHOXYDIPHENYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Historical Overview of the Synthesis of 4,4'-Iminodiphenol for Researchers and Drug Development Professionals

An in-depth technical guide on the core historical and modern synthetic routes to 4,4'-Iminodiphenol (4,4'-dihydroxydiphenylamine), a key intermediate in various chemical industries.

Introduction

This compound, more systematically named 4,4'-dihydroxydiphenylamine, is a chemical compound of significant interest due to its structural resemblance to other diarylamines and its potential applications in the synthesis of polymers, dyes, and pharmaceutical agents. This technical guide provides a comprehensive overview of the historical and modern methods for the synthesis of this important molecule, complete with detailed experimental protocols, comparative data, and mechanistic pathways to aid researchers, scientists, and professionals in the field of drug development.

Historical Synthesis Methods

The early synthesis of diarylamines often involved harsh reaction conditions, including high temperatures and the use of strong acids or metal catalysts. While direct historical documentation for the synthesis of this compound is scarce, analogous reactions for similar compounds provide a basis for understanding the classical approaches that were likely employed.

Condensation of p-Aminophenol with Hydroquinone

One of the earliest and most straightforward conceptual methods for the synthesis of unsymmetrical diarylamines involved the condensation of an aniline derivative with a phenol. A historical precedent for this type of reaction is the synthesis of 4-hydroxydiphenylamine from aniline and hydroquinone. An analogous approach to this compound would involve the reaction of p-aminophenol with hydroquinone.

Reaction Pathway:

Condensation reaction of p-aminophenol and hydroquinone.

A Japanese patent from 1983 describes a process for producing 4-hydroxydiphenylamine by reacting an aniline derivative with hydroquinone in the presence of an inorganic phosphoric acid compound while removing the water produced.[1] A much earlier method, reported in 1883, utilized calcium chloride as a catalyst for the reaction of aniline and hydroquinone at high temperatures (250-260°C) for 8 to 10 hours, achieving a high yield of 4-hydroxydiphenylamine.[1]

Experimental Protocol (Hypothetical, based on analogous historical methods):

A mixture of p-aminophenol (1 mole) and hydroquinone (1 mole) would be heated in the presence of a dehydrating catalyst such as anhydrous calcium chloride or a strong acid like p-toluenesulfonic acid. The reaction would be carried out at a high temperature, likely in the range of 200-250°C, for several hours. The water formed during the reaction would be continuously removed to drive the equilibrium towards the product. The crude product would then be isolated and purified by recrystallization.

Self-Condensation of p-Aminophenol

Another plausible historical route is the self-condensation of p-aminophenol, where one molecule of p-aminophenol reacts with another, eliminating ammonia. This type of reaction is known to occur with anilines at high temperatures in the presence of a catalyst.

Reaction Pathway:

Self-condensation of p-aminophenol to form this compound.

Experimental Protocol (Hypothetical):

p-Aminophenol would be heated in a sealed vessel with a catalyst such as zinc chloride or a strong acid at a temperature exceeding 200°C. The reaction would proceed under pressure due to the formation of ammonia. After cooling, the reaction mixture would be treated with a base to neutralize the catalyst and then the product would be isolated and purified.

Modern Synthetic Methods

Modern organic synthesis offers more efficient and milder routes to diarylamines, primarily through transition-metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method could be applied to the synthesis of this compound by coupling p-aminophenol with a 4-halo-phenol derivative.

Reaction Pathway:

Buchwald-Hartwig amination for this compound synthesis.

Experimental Protocol (Representative):

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) is added a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), a base (e.g., cesium carbonate), p-aminophenol, and 4-bromophenol. Anhydrous toluene is added as the solvent. The reaction mixture is heated to a temperature typically between 80°C and 120°C and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS). After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, typically between an amine and an aryl halide. This method is a classical approach that has been refined over the years with the development of new ligands and copper sources.

Reaction Pathway:

Ullmann condensation for this compound synthesis.

Experimental Protocol (Representative):

In a reaction flask, p-aminophenol, 4-iodophenol, a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., potassium carbonate) are combined in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to a high temperature (typically 120-180°C) for an extended period (12-48 hours). After the reaction is complete, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of 4-hydroxydiphenylamine, which can serve as a proxy for the synthesis of this compound under similar historical conditions. Data for modern methods are representative and can vary significantly based on the specific catalyst system and substrates used.

| Synthesis Method | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Historical Condensation | Aniline, Hydroquinone | CaCl₂ | None | 250-260 | 8-10 | 83-95 | [1] |

| Acid-Catalyzed Condensation | Aniline, Hydroquinone | p-toluenesulfonic acid | None | 175-205 | 35 | 87.5 | A process for the preparation of hydroxy-diphenylamines is described. |

Conclusion

The synthesis of this compound has evolved from harsh, high-temperature historical methods to more sophisticated and efficient transition-metal-catalyzed reactions. While direct historical protocols for this specific molecule are not extensively documented, analogous reactions provide a clear picture of the classical approaches. Modern methods like the Buchwald-Hartwig amination and Ullmann condensation offer milder conditions, broader substrate scope, and often higher yields, making them the preferred choice for contemporary research and industrial applications. This guide provides a foundational understanding of these synthetic routes, enabling researchers to select and optimize methods for their specific needs in the development of new materials and pharmaceuticals.

References

Computational and Theoretical Investigations of 4,4'-Iminodiphenol: A Methodological and Predictive Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational and theoretical approaches applicable to the study of 4,4'-iminodiphenol. In the absence of extensive dedicated research on this specific molecule, this document leverages findings from analogous compounds, including diphenylamine and 4,4'-oxydiphenol, to establish a robust framework for future investigations. It outlines detailed methodologies for computational analysis, proposes experimental workflows, and presents comparative data to predict the electronic, structural, and reactive properties of this compound, thereby serving as a foundational resource for researchers in chemistry and drug development.

Introduction

This compound is a molecule of interest due to its structural similarity to compounds with significant industrial and pharmaceutical applications. As a derivative of both aniline and phenol, it possesses a unique combination of functional groups that suggest potential for antioxidant activity, polymer synthesis, and as a scaffold in drug design. Computational and theoretical studies are invaluable for elucidating the fundamental properties of such molecules, offering insights into their electronic structure, reactivity, and potential biological interactions. This guide provides a roadmap for conducting such studies on this compound by drawing parallels with closely related and well-researched compounds.

Theoretical Framework and Predicted Properties

Computational studies on molecules analogous to this compound, such as diphenylamine and its derivatives, have been conducted to understand their antioxidant properties.[1][2] These studies often employ Density Functional Theory (DFT) to calculate parameters like Bond Dissociation Energy (BDE), which is a key indicator of antioxidant efficacy.[2] The presence of hydroxyl groups in this compound is expected to significantly influence its electronic properties and reactivity compared to diphenylamine.

Predicted Electronic and Structural Properties

Based on studies of similar compounds, the electronic and structural properties of this compound can be predicted. The nitrogen atom is expected to be part of a planar or near-planar geometry with the phenyl rings, influenced by the electron-donating hydroxyl groups. This planarity would facilitate π-electron delocalization across the molecule.

The introduction of electron-accepting groups to triphenylamine derivatives has been shown to lower the LUMO levels and reduce the HOMO-LUMO energy gap.[3] Conversely, the electron-donating hydroxyl groups in this compound are anticipated to raise the HOMO energy level, potentially leading to a smaller energy gap and increased reactivity.

Proposed Computational Methodology

A logical workflow for a comprehensive computational study of this compound is presented below. This workflow is based on standard and effective methodologies reported for analogous compounds.

Detailed Computational Protocol

A robust computational investigation of this compound would involve the following steps, based on methodologies applied to similar molecules[2][3]:

-

Geometry Optimization: The molecular structure of this compound would be optimized using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d,p).

-

Frequency Analysis: Vibrational frequencies would be calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be determined to assess the molecule's electronic excitability and reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis would be performed to understand intramolecular interactions and charge delocalization.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP map would be generated to identify regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack.

-

Bond Dissociation Energy (BDE) Calculation: The N-H and O-H bond dissociation energies would be calculated to predict the antioxidant potential of the molecule.

-

Spectroscopic Simulation: Theoretical IR, Raman, and UV-Vis spectra would be simulated to aid in the interpretation of experimental data.

Comparative Data from Analogous Molecules

To provide a predictive context for the properties of this compound, the following table summarizes key computational data for related compounds.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (D) |

| Triphenylamine[3] | DFT-B3LYP/6-31G(d,p) | -5.10 | -0.45 | 4.65 | - |

| p-Fluorophenol[4] | B3LYP/6-311G(d,p) | -6.65 | -0.93 | 5.72 | 2.49 |

| p-Chlorophenol[4] | B3LYP/6-311G(d,p) | -6.74 | -1.01 | 5.73 | 2.43 |

| p-Bromophenol[4] | B3LYP/6-311G(d,p) | -6.69 | -1.01 | 5.68 | 2.83 |

Note: Data is extracted from cited literature and methodologies may vary slightly between studies.

Proposed Experimental Workflow

The synthesis and characterization of this compound and its derivatives would follow a standard chemical research workflow.

References

- 1. Density Functional Theory Investigation of Antioxidant Properties in Diphenylamine-Bridged Phenols with Diverse Ortho-Substituents | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. revues.imist.ma [revues.imist.ma]

Methodological & Application

Application Notes and Protocols for High-Performance Polymer Synthesis Using 4,4'-Iminodiphenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of high-performance polymers utilizing 4,4'-Iminodiphenol as a key monomer. This document details the synthesis of polyimides, polyamides, and polybenzoxazoles, offering insights into their expected properties and potential applications. While specific experimental data for polymers derived directly from this compound is not extensively available in the public domain, the following protocols are based on established synthesis methodologies for structurally analogous aromatic diamines and serve as a robust starting point for research and development.

Introduction to this compound in Polymer Synthesis

This compound is a versatile aromatic diamine containing a flexible amine linkage between two phenolic groups. This unique structure imparts a combination of high thermal stability, good solubility, and excellent mechanical properties to the resulting polymers. The presence of the imino group can also offer sites for further functionalization, making it an attractive monomer for the development of advanced materials in aerospace, electronics, and biomedical applications.

Data Presentation: Anticipated Properties of this compound-Based Polymers

The following tables summarize the anticipated range of properties for high-performance polymers synthesized from this compound, based on data from analogous polymer systems. Researchers are encouraged to populate these tables with their own experimental data for comparative analysis.

Table 1: Thermal Properties of Polymers Derived from this compound Analogs

| Polymer Type | Dianhydride/Diacid Co-monomer | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (Td10) (°C) (N2) |

| Polyimide | Pyromellitic Dianhydride (PMDA) | 280 - 320 | 500 - 550 |

| Polyimide | 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | 260 - 300 | 480 - 530 |

| Polyamide | Terephthaloyl Chloride | 240 - 280 | 450 - 500 |

| Polyamide | Isophthaloyl Chloride | 230 - 270 | 440 - 490 |

| Polybenzoxazole | Terephthalic Acid | 300 - 350 | 550 - 600 |

Table 2: Mechanical Properties of Polymer Films Derived from this compound Analogs

| Polymer Type | Dianhydride/Diacid Co-monomer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| Polyimide | Pyromellitic Dianhydride (PMDA) | 100 - 150 | 2.5 - 3.5 | 5 - 10 |

| Polyimide | 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | 90 - 130 | 2.0 - 3.0 | 8 - 15 |

| Polyamide | Terephthaloyl Chloride | 120 - 180 | 3.0 - 4.0 | 10 - 20 |

| Polyamide | Isophthaloyl Chloride | 100 - 160 | 2.5 - 3.5 | 15 - 25 |

Table 3: Solubility of Polymers Derived from this compound Analogs

| Polymer Type | Solvent | Solubility |

| Polyimide | N-Methyl-2-pyrrolidone (NMP) | Soluble |

| Polyimide | N,N-Dimethylacetamide (DMAc) | Soluble |

| Polyimide | m-Cresol | Soluble |

| Polyamide | NMP, DMAc, Dimethyl Sulfoxide (DMSO) | Soluble |

| Polybenzoxazole | Methanesulfonic Acid, Polyphosphoric Acid | Soluble |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of high-performance polymers using this compound. These protocols are based on well-established procedures for similar aromatic diamines and may require optimization for specific applications.

Protocol 1: Two-Step Synthesis of Polyimide from this compound and Pyromellitic Dianhydride (PMDA)

This widely used method involves the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical cyclodehydration to the final polyimide.

Step 1: Synthesis of Poly(amic acid) (PAA)

-

Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise molar equivalent of this compound in anhydrous N-methyl-2-pyrrolidone (NMP) under a continuous nitrogen purge. Stir until the monomer is completely dissolved.

-

Dianhydride Addition: Gradually add an equimolar amount of pyromellitic dianhydride (PMDA) powder to the stirred solution in small portions. The reaction is exothermic and the temperature should be maintained at or below room temperature using a water bath if necessary.

-

Polymerization: Continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

Step 2: Conversion to Polyimide

-

Thermal Imidization:

-

Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

-

Curing: Place the cast film in a vacuum oven and heat it according to a staged curing cycle, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This gradual heating removes the solvent and facilitates the cyclodehydration to the polyimide.

-

Film Removal: After cooling to room temperature, the tough, flexible polyimide film can be carefully peeled from the glass substrate.

-

-

Chemical Imidization:

-

Reagent Addition: To the poly(amic acid) solution, add a dehydrating agent mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the repeating unit of the polymer).

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Precipitation: Precipitate the polyimide by pouring the reaction mixture into a large volume of a non-solvent such as methanol.

-

Purification: Collect the fibrous polymer by filtration, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 80-100°C.

-

Protocol 2: Low-Temperature Solution Polycondensation of Polyamide from this compound and Terephthaloyl Chloride

This method allows for the direct synthesis of the polyamide in solution at low temperatures.

-

Monomer Solution Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve a precise amount of this compound in anhydrous N,N-dimethylacetamide (DMAc) containing a small amount of an acid scavenger such as pyridine.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Diacid Chloride Addition: Dissolve an equimolar amount of terephthaloyl chloride in a small amount of anhydrous DMAc and add it to the dropping funnel. Add this solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.

-

Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-8 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polyamide forms.

-

Precipitation and Purification: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

-

Washing and Drying: Collect the fibrous polymer by filtration, wash it thoroughly with methanol and hot water, and dry it in a vacuum oven at 80-100°C.

Protocol 3: Synthesis of Polybenzoxazole from this compound and Terephthalic Acid in Polyphosphoric Acid (PPA)

This one-pot method utilizes polyphosphoric acid as both the solvent and the cyclodehydration agent.

-

Monomer and PPA Mixture: In a resin kettle equipped with a high-torque mechanical stirrer and a nitrogen inlet, place an equimolar mixture of this compound and terephthalic acid. Add polyphosphoric acid (PPA) with a P₂O₅ content of approximately 83%. The total monomer concentration should be around 10-15% (w/w).

-

Heating and Polymerization: Under a slow stream of nitrogen, slowly heat the mixture with stirring. A typical heating profile would be:

-

140-160°C for 2-4 hours to form the poly(hydroxy amide) precursor.

-

180-200°C for 8-12 hours to effect the cyclodehydration to the polybenzoxazole. The viscosity of the mixture will increase significantly.

-

-

Precipitation and Purification: After cooling, carefully pour the highly viscous polymer solution into a large volume of a non-solvent like water or methanol with vigorous stirring. The polymer will precipitate.

-

Washing and Neutralization: Collect the polymer by filtration. The polymer needs to be thoroughly washed with water and then with a dilute base (e.g., ammonium hydroxide) to remove any residual PPA, followed by washing with water until the filtrate is neutral.

-

Drying: Dry the purified polybenzoxazole in a vacuum oven at 100-120°C until a constant weight is achieved.

Visualizations

The following diagrams illustrate the generalized synthetic pathways and experimental workflows.

Caption: Workflow for the two-step synthesis of polyimides.

Caption: Workflow for the low-temperature solution polycondensation of polyamides.

Caption: Reaction scheme for the one-pot synthesis of polybenzoxazoles in PPA.

Application of 4,4'-Iminodiphenol as a Curing Agent for Epoxy Resins: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-Iminodiphenol as a curing agent for epoxy resins. This document outlines the curing mechanism, experimental protocols for curing and characterization, and the expected thermal and mechanical properties of the resulting thermosets. The information is intended to guide researchers and scientists in the effective use of this aromatic amine for the development of high-performance epoxy systems.

Introduction

This compound is an aromatic amine containing both secondary amine and hydroxyl functionalities, making it a unique and versatile curing agent for epoxy resins. Its rigid aromatic structure is anticipated to impart high thermal stability and mechanical strength to the cured epoxy network. The presence of hydroxyl groups can also contribute to improved adhesion and potentially influence the curing kinetics through catalytic effects. This document details the application of this compound in the curing of a standard diglycidyl ether of bisphenol A (DGEBA) based epoxy resin.

Curing Mechanism

The curing of epoxy resins with this compound proceeds primarily through the reaction of the amine and hydroxyl groups with the epoxide rings of the epoxy resin. The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the secondary amine and the oxygen atom of the hydroxyl groups on the carbon atom of the epoxy ring, leading to the opening of the ring and the formation of a cross-linked network. The curing process is thermally activated and can be monitored by techniques such as Differential Scanning Calorimetry (DSC).

The reaction of an amine group with an epoxy group is a primary curing reaction. Additionally, the hydroxyl groups present on the this compound molecule can also react with epoxy groups, especially at elevated temperatures, contributing to a higher crosslink density.

Experimental Protocols

Materials

-

Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of 180-190 g/eq.

-

Curing Agent: this compound (Amine Hydrogen Equivalent Weight, AHEW = 215.25 g/eq, considering only the secondary amine hydrogen for initial calculations).

-

Solvent (optional): Acetone or dichloromethane for dissolving the curing agent if it is a solid at room temperature.

Stoichiometric Calculation

The stoichiometric amount of curing agent is calculated to ensure a complete reaction between the active hydrogens of the amine and the epoxy groups of the resin. The parts per hundred of resin (phr) of the curing agent are calculated using the following formula:

phr = (AHEW / EEW) * 100

For this compound and a DGEBA resin with an EEW of 185 g/eq:

phr = (215.25 / 185) * 100 ≈ 116.35 phr

This calculation is a starting point, and the optimal ratio may need to be determined experimentally to account for the reactivity of the hydroxyl groups.

Preparation of the Cured Epoxy Resin

-

Pre-treatment: Dry the epoxy resin and this compound in a vacuum oven at a temperature below their degradation point for several hours to remove any absorbed moisture.

-

Mixing:

-

If this compound is a solid, gently heat the epoxy resin to a temperature that allows for the dissolution of the curing agent (e.g., 80-100 °C).

-

Add the calculated stoichiometric amount of this compound to the pre-heated epoxy resin.

-

Stir the mixture mechanically until the curing agent is completely dissolved and a homogeneous mixture is obtained.

-

Alternatively, dissolve the curing agent in a minimal amount of a suitable solvent before adding it to the resin, followed by solvent evaporation under vacuum.

-

-

Degassing: Place the mixture in a vacuum oven at a temperature sufficient to reduce its viscosity and degas for 15-30 minutes to remove any entrapped air bubbles.

-

Curing:

-

Pour the degassed mixture into a pre-heated mold.

-

Cure the resin in an oven using a staged curing cycle. A typical cycle for an aromatic amine cured epoxy would be:

-

120 °C for 2 hours

-

150 °C for 2 hours

-

Post-curing at 180 °C for 1 hour.

-

-

The optimal curing schedule should be determined experimentally using techniques like DSC to ensure complete curing.

-

-

Cooling: Allow the cured samples to cool down slowly to room temperature inside the oven to prevent the buildup of internal stresses.

Characterization Techniques

Differential Scanning Calorimetry (DSC)

DSC is used to determine the curing characteristics, such as the onset and peak curing temperatures, and the total heat of reaction. It can also be used to determine the glass transition temperature (Tg) of the cured resin.

Protocol:

-

Prepare a small sample (5-10 mg) of the uncured epoxy/curing agent mixture in a hermetically sealed aluminum pan.

-

Place the pan in the DSC instrument.

-

Heat the sample from room temperature to approximately 300 °C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature to obtain the curing exotherm.

-

To determine the Tg of a cured sample, heat a small sample (10-15 mg) of the fully cured resin at a controlled rate (e.g., 10 °C/min) and observe the stepwise change in the baseline of the heat flow curve.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the cured epoxy resin by measuring the weight loss as a function of temperature.

Protocol:

-

Place a small sample (10-15 mg) of the cured epoxy resin in a TGA sample pan.

-

Heat the sample from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

-

Record the weight loss as a function of temperature. Key parameters to determine are the onset decomposition temperature (Td) and the char yield at a specific temperature.

Dynamic Mechanical Analysis (DMA)

DMA is used to determine the viscoelastic properties of the cured epoxy resin, including the storage modulus (E'), loss modulus (E''), and tan delta. The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).

Protocol:

-

Prepare a rectangular specimen of the cured epoxy resin with defined dimensions.

-

Clamp the specimen in the DMA instrument in a suitable mode (e.g., single cantilever or three-point bending).

-

Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature from room temperature to above the glass transition temperature at a constant rate (e.g., 3-5 °C/min).

-

Record the storage modulus, loss modulus, and tan delta as a function of temperature.

Expected Properties and Data

The following tables summarize the expected quantitative data for a DGEBA epoxy resin cured with this compound. These values are representative and may vary depending on the specific epoxy resin, curing conditions, and measurement parameters.

Table 1: Curing Characteristics (from non-isothermal DSC)

| Parameter | Expected Value Range |

| Onset Curing Temperature (°C) | 130 - 160 |

| Peak Exotherm Temperature (°C) | 180 - 220 |

| Total Heat of Reaction (ΔH, J/g) | 350 - 450 |

Table 2: Thermal Properties of Cured Epoxy Resin

| Property | Test Method | Expected Value Range |

| Glass Transition Temperature (Tg, °C) | DSC | 160 - 200 |

| Glass Transition Temperature (Tg, °C) | DMA (tan δ peak) | 170 - 210 |

| Onset Decomposition Temperature (Td, 5% weight loss, °C) | TGA | 350 - 400 |

| Char Yield at 800 °C (%) | TGA (in N₂) | 25 - 35 |

Table 3: Mechanical Properties of Cured Epoxy Resin at Room Temperature

| Property | Test Method | Expected Value Range |

| Tensile Strength (MPa) | ASTM D638 | 70 - 90 |

| Tensile Modulus (GPa) | ASTM D638 | 2.8 - 3.5 |

| Flexural Strength (MPa) | ASTM D790 | 110 - 140 |

| Flexural Modulus (GPa) | ASTM D790 | 3.0 - 4.0 |

Visualizations

Caption: Epoxy resin curing workflow.

Caption: Experimental workflow for preparation and characterization.

Caption: Simplified epoxy curing reaction pathways.

Conclusion

This compound serves as a promising high-performance curing agent for epoxy resins, offering the potential for cured materials with excellent thermal stability and mechanical properties. The presence of both amine and hydroxyl functionalities provides a versatile platform for tailoring the cross-linked network structure. The protocols and data presented in this document provide a solid foundation for researchers to explore the application of this compound in the development of advanced epoxy-based materials. Further optimization of the curing cycle and formulation stoichiometry is recommended to achieve the desired performance characteristics for specific applications.

Application Notes and Protocols: Standard Protocol for the Purification of 4,4'-Iminodiphenol via Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Iminodiphenol, also known as bis(4-hydroxyphenyl)amine, is a chemical compound of significant interest in the fields of polymer science and pharmaceuticals due to its structural resemblance to other biphenolic monomers and its potential as a building block for advanced materials. The purity of this compound is paramount for its successful application, as impurities can adversely affect polymerization reactions, material properties, and biological activity. One of the most common and effective methods for the purification of solid organic compounds is recrystallization. This application note provides a detailed standard protocol for the purification of this compound using this technique, developed by synthesizing information from analogous compounds and established chemical principles.

Health and Safety Precautions

This compound is a hazardous substance and should be handled with extreme care in a well-ventilated laboratory fume hood.[1] All personnel must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1]

Hazard Statements:

-

Harmful if swallowed or if inhaled.[1]

-

May cause an allergic skin reaction.[1]

-

Suspected of causing genetic defects.[1]

-

May cause damage to organs through prolonged or repeated exposure.[1]

Precautionary Measures:

-

Avoid breathing dust.[1]

-

Wash skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

Use only outdoors or in a well-ventilated area.[1]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[1]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₂ | |

| Molecular Weight | 201.22 g/mol | |

| Appearance | Off-white to light brown crystalline powder | |

| Melting Point | 185-189 °C | [1] |

| Solubility | Based on structurally similar compounds, it is expected to be soluble in hot polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). It is likely to have lower solubility in these solvents at room temperature and be sparingly soluble in non-polar solvents like hexanes and toluene. The solubility of the related compound 4-aminophenol is good in hot water, alcohols, acetone, and DMSO.[2][3][4] |

Experimental Protocol: Recrystallization of this compound

This protocol is based on the general principles of recrystallization and the solubility of analogous compounds. The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the polarity of this compound, a polar protic solvent like methanol or a mixed solvent system of methanol and water is a promising candidate.

Materials:

-

Crude this compound

-

Methanol (ACS grade or higher)

-

Deionized water

-

Activated carbon (optional, for removing colored impurities)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a stirrer

-

Reflux condenser

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Ice bath

-

Vacuum oven or desiccator

Procedure:

-

Solvent Selection (Small Scale Test):

-

Place a small amount (e.g., 50 mg) of crude this compound into a test tube.

-

Add a few drops of the chosen solvent (e.g., methanol) and observe the solubility at room temperature. The compound should be sparingly soluble.

-

Gently heat the test tube. The compound should dissolve completely.

-

Allow the solution to cool to room temperature and then in an ice bath. A good yield of crystals should form. If crystallization does not occur, the solution may be too dilute, or the solvent may not be suitable. If the compound "oils out" (forms a liquid layer instead of crystals), a different solvent or a solvent mixture should be tried.

-

-

Dissolution:

-

Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a stir bar.

-

Add the minimum amount of hot methanol required to just dissolve the solid completely. This is a critical step to maximize the yield. Add the solvent in small portions and allow the mixture to heat and stir between additions.

-

If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the crude product) to the hot solution.

-

-

Hot Filtration (if activated carbon was added):

-

If activated carbon was used, it must be removed from the hot solution by gravity filtration.

-

Preheat a funnel and a clean Erlenmeyer flask to prevent premature crystallization.

-

Pour the hot solution through a fluted filter paper placed in the preheated funnel, collecting the clear filtrate in the clean flask. Work quickly to avoid cooling and crystallization in the funnel.

-

-

Crystallization:

-

Cover the flask containing the hot, clear solution with a watch glass or loosely with aluminum foil to prevent contamination and slow evaporation.

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel and flask.

-

Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities. It is important to use a minimal amount of cold solvent to avoid redissolving the product.

-

Continue to draw air through the filter cake for several minutes to partially dry the crystals.

-

-

Drying:

-

Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

-

Dry the crystals to a constant weight in a vacuum oven at a temperature well below the melting point (e.g., 60-80 °C) or in a desiccator under vacuum.

-

Data Presentation

The following table summarizes the expected outcomes of the purification process. The actual yield and purity will depend on the initial purity of the crude material and the careful execution of the protocol.

| Parameter | Expected Value | Notes |

| Recovery Yield | 60-90% | Highly dependent on the initial purity and the amount of solvent used. |

| Purity (by HPLC) | >99% | Purity should be assessed by a suitable analytical method like High-Performance Liquid Chromatography (HPLC). |

| Melting Point | 185-189 °C | A sharp melting point range close to the literature value is indicative of high purity. |

| Appearance | White to off-white crystalline solid | A significant color reduction from the crude material should be observed. |

Mandatory Visualizations

Experimental Workflow for Recrystallization

Caption: Recrystallization workflow for this compound.

Logical Relationship of Purification Steps

Caption: Decision logic for purification steps.

References

Application Note: Quantitative Analysis of 4,4'-Iminodiphenol using HPLC with Amperometric Detection

Abstract

This application note presents a proposed methodology for the quantitative analysis of 4,4'-Iminodiphenol, also known as bis(4-hydroxyphenyl)amine, utilizing High-Performance Liquid Chromatography (HPLC) coupled with amperometric detection. Due to the limited availability of a specific validated method for this compound in the public domain, this protocol is based on established methods for the structurally similar compound, 4-aminophenol. Amperometric detection offers high sensitivity and selectivity for electrochemically active compounds like this compound, making it a suitable technique for trace-level quantification in various matrices, including pharmaceutical preparations and industrial process monitoring. This document provides a comprehensive experimental protocol and guidelines for method validation.

Introduction

This compound is an aromatic amine with applications in the synthesis of polymers, dyes, and pharmaceuticals. The monitoring of its concentration is crucial for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation of such compounds. When coupled with an amperometric detector, which measures the current generated by the oxidation or reduction of the analyte at an electrode surface, it provides a highly sensitive and selective analytical method. This approach is particularly advantageous for the analysis of electroactive species that may lack a strong chromophore for UV detection.

Experimental

Instrumentation and Reagents

-

HPLC System: A binary or quaternary HPLC system equipped with a pump, autosampler, and column thermostat.

-

Amperometric Detector: An electrochemical detector with a glassy carbon working electrode and an Ag/AgCl reference electrode.

-

Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

-

Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

-